2,2-dibutylpropanedioic Acid

Description

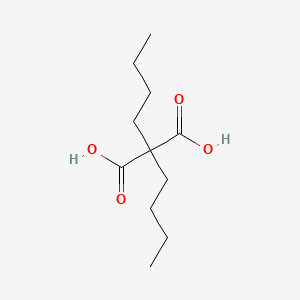

2,2-Dibutylpropanedioic Acid is an organic compound with the molecular formula C11H20O4 It is a derivative of propanedioic acid, where two butyl groups are attached to the central carbon atom

Properties

IUPAC Name |

2,2-dibutylpropanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O4/c1-3-5-7-11(9(12)13,10(14)15)8-6-4-2/h3-8H2,1-2H3,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUHHVDQBQZVSJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CCCC)(C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30395118 | |

| Record name | 2,2-dibutylpropanedioic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2283-16-1 | |

| Record name | 2,2-dibutylpropanedioic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dibutylpropanedioic Acid can be synthesized through several methods. One common approach involves the alkylation of malonic acid derivatives. The reaction typically involves the use of butyl halides in the presence of a strong base such as sodium ethoxide or potassium tert-butoxide. The reaction proceeds via a nucleophilic substitution mechanism, where the butyl groups replace the hydrogen atoms on the central carbon of the malonic acid derivative.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or distillation may be employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2,2-Dibutylpropanedioic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

Substitution: The butyl groups can be substituted with other alkyl or functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Alkyl halides and strong bases are commonly employed for substitution reactions.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols.

Substitution: Various alkyl or functional group-substituted derivatives.

Scientific Research Applications

2,2-Dibutylpropanedioic Acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of metabolic pathways and enzyme interactions.

Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2-Dibutylpropanedioic Acid involves its interaction with various molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in metabolic processes. The presence of butyl groups can influence the compound’s reactivity and interaction with other molecules, potentially affecting its biological activity and efficacy.

Comparison with Similar Compounds

Similar Compounds

2,2-Dimethylpropanedioic Acid: Similar structure but with methyl groups instead of butyl groups.

2,2-Diethylpropanedioic Acid: Contains ethyl groups instead of butyl groups.

2,2-Dipropylpropanedioic Acid: Contains propyl groups instead of butyl groups.

Uniqueness

2,2-Dibutylpropanedioic Acid is unique due to the presence of butyl groups, which can impart different physical and chemical properties compared to its methyl, ethyl, or propyl analogs

Biological Activity

2,2-Dibutylpropanedioic acid, a dicarboxylic acid derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed examination of the compound's biological activity, including its mechanisms of action, effects on various cell lines, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound is characterized by its two butyl groups attached to a propanedioic acid backbone. The molecular formula is , and its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with cellular pathways involved in apoptosis and cell proliferation. Recent studies suggest that it may exert its effects through:

- Inhibition of Heat Shock Proteins (HSPs) : The compound has shown potential in inhibiting HSP90 and TRAP1, which are known to play roles in cancer cell survival and proliferation. Inhibiting these proteins can lead to increased apoptosis in cancer cells .

- Induction of Apoptosis : Experiments have demonstrated that treatment with this compound leads to significant nuclear disintegration and chromatin condensation in treated cancer cells, indicating a strong pro-apoptotic effect .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound based on various studies:

Case Study 1: Antiproliferative Effects on Colon Cancer Cells

A study investigated the antiproliferative effects of this compound on HCT-116 colon cancer cells. The results indicated that the compound significantly inhibited cell growth with an IC50 value ranging from 0.12 mg/mL to 0.81 mg/mL. The mechanism was linked to the disruption of heat shock protein signaling pathways, leading to increased apoptosis as evidenced by DAPI staining .

Case Study 2: Selectivity Towards Cancer Cells

In another study focusing on the selectivity of this compound, researchers treated both cancerous (HeLa) and non-cancerous (HEK-293) cell lines. The results showed that while the compound effectively induced apoptosis in HeLa cells with an IC50 value of 0.69 mg/mL, it exhibited minimal toxicity towards HEK-293 cells, highlighting its potential as a selective anticancer agent .

Q & A

Q. What in vivo models are appropriate for evaluating this compound’s pharmacological potential?

- Methodological Answer : Use zebrafish embryo PBPK models to predict bioavailability and toxicity, as applied to valproic acid analogs . For behavioral studies, employ rodent models to assess GABA-mediated effects, with dose-response curves analyzed via nonlinear regression. Histopathological evaluation of organ tissues should follow OECD guidelines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.